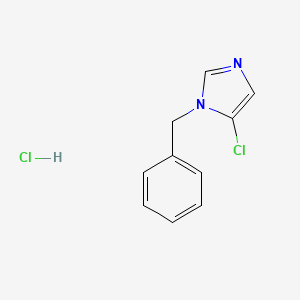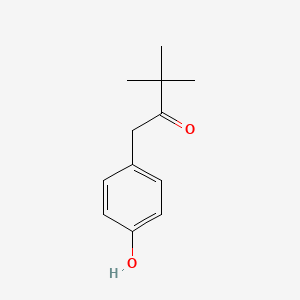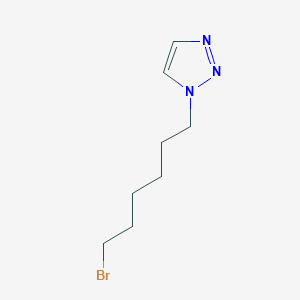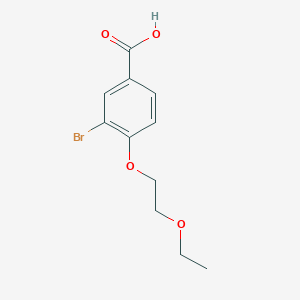
Nalpha-Boc-Nalpha-methyl-L-glutamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nalpha-Boc-Nalpha-methyl-L-glutamine, also known as Nalpha-(tert-Butoxycarbonyl)-Nalpha-methyl-L-glutamine, is a derivative of the amino acid L-glutamine. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl group attached to the alpha nitrogen. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-Boc-Nalpha-methyl-L-glutamine typically involves the protection of the amino group of L-glutamine with a Boc group, followed by methylation of the alpha nitrogen. The general synthetic route can be summarized as follows:
Protection of L-glutamine: L-glutamine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form Nalpha-Boc-L-glutamine.
Methylation: The protected amino group is then methylated using a methylating agent such as methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include:
- Large-scale protection of L-glutamine using Boc2O and TEA.
- Methylation using CH3I and NaH under controlled conditions.
- Purification through crystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
Nalpha-Boc-Nalpha-methyl-L-glutamine undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Substitution: The methylated amine can participate in nucleophilic substitution reactions.
Coupling: The compound can be used in peptide synthesis through coupling reactions with other amino acids.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Methyl iodide (CH3I) and sodium hydride (NaH).
Coupling: Carbodiimide reagents (e.g., EDC, DCC) and coupling agents (e.g., HOBt, HOAt).
Major Products
Deprotection: L-glutamine with a free amine group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Peptides and peptide derivatives.
科学研究应用
Nalpha-Boc-Nalpha-methyl-L-glutamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function through peptide synthesis.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
作用机制
The mechanism of action of Nalpha-Boc-Nalpha-methyl-L-glutamine is primarily related to its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation and enzyme interactions.
相似化合物的比较
Similar Compounds
Nalpha-Boc-L-glutamine: Similar structure but without the methyl group on the alpha nitrogen.
Nalpha-Boc-Nalpha-methyl-L-alanine: Similar structure with alanine instead of glutamine.
Nalpha-Boc-Nalpha-methyl-L-asparagine: Similar structure with asparagine instead of glutamine.
Uniqueness
Nalpha-Boc-Nalpha-methyl-L-glutamine is unique due to the presence of both the Boc protecting group and the methyl group on the alpha nitrogen. This dual modification provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and peptide chemistry.
属性
分子式 |
C11H20N2O5 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC 名称 |
(2S)-5-amino-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13(4)7(9(15)16)5-6-8(12)14/h7H,5-6H2,1-4H3,(H2,12,14)(H,15,16)/t7-/m0/s1 |
InChI 键 |
UEXFOLGIHMVXKM-ZETCQYMHSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CCC(=O)N)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)N(C)C(CCC(=O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11925730.png)






![6-Chloro-1,4-dioxaspiro[4.4]nonane](/img/structure/B11925760.png)


